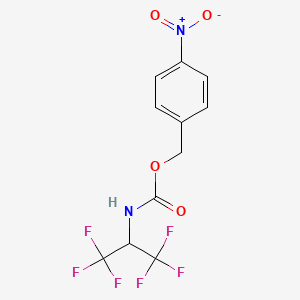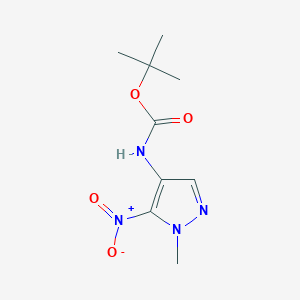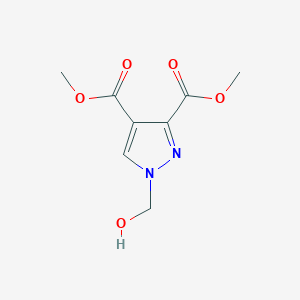![molecular formula C16H16ClF2NO3S B10901033 3-chloro-6-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B10901033.png)
3-chloro-6-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-(difluoromethoxy)-N~2~-(1-tetrahydro-2-furanylethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound It belongs to the class of benzothiophenes, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(difluoromethoxy)-N~2~-(1-tetrahydro-2-furanylethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of the Chloro and Difluoromethoxy Groups: Chlorination and difluoromethoxylation can be achieved using reagents like thionyl chloride and difluoromethyl ether, respectively.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine, such as 1-tetrahydro-2-furanylethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the benzothiophene core to a dihydrobenzothiophene.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dihydrobenzothiophenes.
Substitution: Various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-(difluoromethoxy)-N~2~-(1-tetrahydro-2-furanylethyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-6-(difluoromethoxy)-N~2~-(1-tetrahydro-2-furanylethyl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but they often include binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 2-hydroxybenzothiophene share a similar core structure.
Chloro and Difluoromethoxy Substituted Compounds: Compounds such as 3-chloro-6-(difluoromethoxy)benzene and 3-chloro-6-(difluoromethoxy)pyridine have similar substituents.
Uniqueness
3-Chloro-6-(difluoromethoxy)-N~2~-(1-tetrahydro-2-furanylethyl)-1-benzothiophene-2-carboxamide is unique due to the combination of its benzothiophene core, chloro, and difluoromethoxy substituents, and the tetrahydro-2-furanylethyl carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H16ClF2NO3S |
|---|---|
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
3-chloro-6-(difluoromethoxy)-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H16ClF2NO3S/c1-8(11-3-2-6-22-11)20-15(21)14-13(17)10-5-4-9(23-16(18)19)7-12(10)24-14/h4-5,7-8,11,16H,2-3,6H2,1H3,(H,20,21) |
InChI-Schlüssel |
QACBCRAKQWVHKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCO1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3-[13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]phenyl]methoxy]benzonitrile](/img/structure/B10900957.png)
![N-cyclopropyl-2-{[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10900962.png)
![3-[(acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10900969.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900975.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B10900984.png)
![Methyl(([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-YL]methyl))amine](/img/structure/B10900993.png)

![2-(5-bromo-2-methoxy-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10901007.png)
![2,2,2-trifluoro-N-(3-{(1Z)-1-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10901021.png)


![2,4-dichloro-N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)benzamide](/img/structure/B10901038.png)
![3-chloro-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B10901039.png)
![Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10901047.png)
